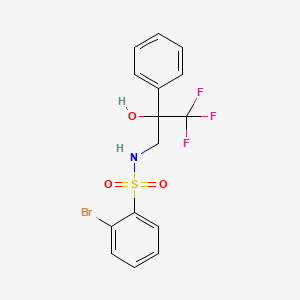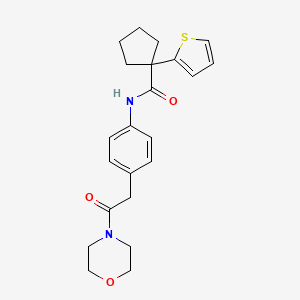
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with 4-morpholino-1H-indazol-3-amine. This amine is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate. The process appears to be a multi-step synthesis involving the creation of an indazole core, which is then functionalized with various groups to yield the final compounds .
Molecular Structure Analysis
The crystal structures of the compounds discussed in the papers are determined to belong to the monoclinic system. For example, one compound has space group P21/n with cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, c = 15.6690(8) Å, α = 90°, β = 102.481(6)°, γ = 90° . These details suggest that the compounds have well-defined three-dimensional structures, which are crucial for their biological activities.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions these compounds undergo. However, the synthesis process implies that these compounds can participate in condensation reactions, which are typical for the formation of amide bonds. The presence of various functional groups, such as the morpholino group, suggests that these compounds could potentially undergo further chemical transformations .
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the compounds, the molecular weights and structural details suggest that these compounds are relatively large and complex molecules. Their crystal structures indicate solid-state stability, and the presence of various substituents like trifluoromethyl and methoxy groups could influence their solubility, stability, and reactivity .
Biological Activity
The compounds synthesized in these studies exhibit significant inhibitory activity against various cancer cell lines. This suggests that the morpholino group, along with other substituents, contributes to the antiproliferative properties of these molecules. The specific interactions with cellular targets, however, are not detailed in the provided papers .
Scientific Research Applications
Nucleophilic Behavior and Synthesis
Nucleophilic Behaviour of Morpholino Derivatives
Research into the nucleophilic behavior of morpholino derivatives has provided insight into their chemical reactivity. For instance, morpholinoenamines show varying reactivities with different reagents, indicating their potential in synthetic chemistry for producing diverse compounds (Ferri, Pitacco, & Valentin, 1978).
Synthesis of Morpholino-Phenyl Derivatives
The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one has been explored as an intermediate for creating biologically active compounds. This synthesis process is crucial for the development of new anticancer agents, highlighting the compound's role in medicinal chemistry (Wang et al., 2016).
Biological Activity and Medicinal Applications
Antibacterial and Antioxidant Properties
Certain morpholine derivatives have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anti-TB effects. This research demonstrates the potential of morpholine-based compounds in therapeutic applications (Mamatha S.V et al., 2019).
Antimicrobial Activity of Mannich Base Derivatives
The synthesis and study of antimicrobial activity of Mannich base derivatives have shown promising results against various bacterial and fungal strains. This indicates the potential use of these compounds in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Chemical Synthesis and Characterization
Synthesis of N-Alkyl-Morpholinecarboxamidine
The synthesis of N-alkyl-morpholinecarboxamidine compounds has been explored, though they were found inactive against viruses. This research contributes to the understanding of morpholine derivatives' chemical properties and potential applications in virology (Takahashi, Muraoka, & Ueda, 1963).
properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-20(24-11-13-27-14-12-24)16-17-5-7-18(8-6-17)23-21(26)22(9-1-2-10-22)19-4-3-15-28-19/h3-8,15H,1-2,9-14,16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYLFVUILODML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


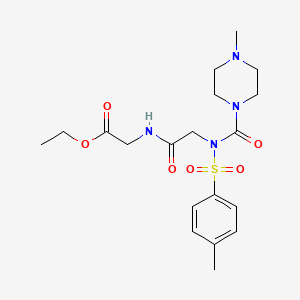
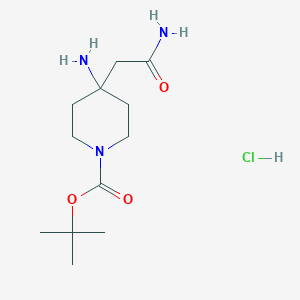
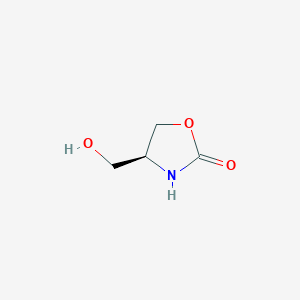
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2514135.png)

![(4-Aminopiperidin-1-yl)-[1-(4-ethoxyphenyl)triazol-4-yl]methanone](/img/structure/B2514139.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514140.png)
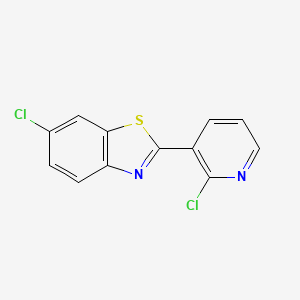
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
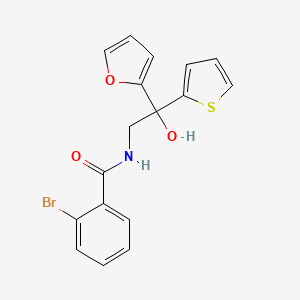
![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)
